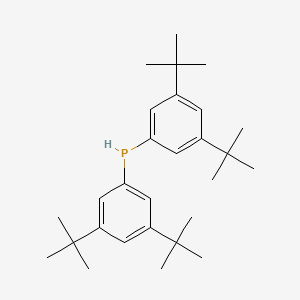

Bis(3,5-DI-tert-butylphenyl)phosphine

Description

Bis(3,5-di-tert-butylphenyl)phosphine (CAS 287960-85-4) is a sterically hindered organophosphorus compound characterized by two 3,5-di-tert-butylphenyl groups bonded to a central phosphorus atom . Its molecular structure imparts significant steric bulk due to the tert-butyl substituents, which are meta-positioned on each aryl ring. This compound is primarily utilized as a ligand in transition-metal catalysis, particularly in asymmetric synthesis and cross-coupling reactions, where steric and electronic tuning of the metal center is critical . The tert-butyl groups enhance stability against oxidative degradation while modulating reactivity by restricting access to the phosphorus lone pair .

Properties

CAS No. |

287960-85-4 |

|---|---|

Molecular Formula |

C28H43P |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

bis(3,5-ditert-butylphenyl)phosphane |

InChI |

InChI=1S/C28H43P/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)29-24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18,29H,1-12H3 |

InChI Key |

ICFJFBGAFIUVKS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)PC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)PC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Ligand for Transition Metal Catalysts

DTBP is widely recognized for its role as a ligand in transition metal-catalyzed reactions. It enhances reaction rates and selectivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The steric bulk provided by the tert-butyl groups allows for better substrate accommodation and minimizes side reactions, leading to higher yields.

- Case Study: Suzuki-Miyaura Coupling

In a study involving the coupling of aryl halides with boronic acids, DTBP demonstrated superior performance compared to other ligands. The reaction conditions were optimized using high-throughput experimentation, revealing that DTBP consistently yielded high product quantities across various substrates .

Material Science

Development of Advanced Materials

DTBP is utilized in the synthesis of advanced materials, including polymers and composites. Its unique properties improve thermal stability and mechanical strength in polymer matrices.

- Research Example : A study indicated that incorporating DTBP into polymer formulations enhanced their thermal degradation temperatures significantly, making them suitable for high-performance applications in electronics and automotive industries .

Pharmaceutical Development

Stabilization of Active Ingredients

In pharmaceutical formulations, DTBP plays a crucial role in stabilizing active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drug molecules improves their solubility and bioavailability.

- Application Insight : Research has shown that DTBP can enhance the solubility of poorly water-soluble drugs, thus improving their therapeutic efficacy. This property is vital for developing effective oral medications .

Environmental Chemistry

Remediation of Pollutants

DTBP has been explored for its potential in environmental applications, particularly in the remediation of pollutants. Its phosphine oxide derivatives have shown effectiveness in catalyzing the breakdown of harmful substances in soil and water.

- Study Findings : In a controlled experiment, DTBP was used to facilitate the degradation of chlorinated organic compounds, demonstrating significant reduction in toxicity levels over time .

Research and Development

Versatile Reagent in Synthetic Chemistry

As a versatile reagent, DTBP is valuable in academic research settings for studying reaction mechanisms and developing new synthetic pathways. Its ability to coordinate with metals allows researchers to explore novel catalytic processes.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Steric and Electronic Analysis

Steric Bulk :

- This compound exhibits exceptional steric hindrance due to the tert-butyl groups at the 3,5-positions of the aryl rings. This bulkiness prevents undesired side reactions (e.g., ligand dissociation) in catalytic cycles .

- In contrast, Bis(2-furyl)phosphine has minimal steric bulk, making it suitable for reactions requiring accessible metal centers .

- Bis(3,5-di(trifluoromethyl)phenyl)phosphine, while moderately bulky, prioritizes electronic effects over steric shielding .

Electronic Effects :

- The tert-butyl groups in this compound are strongly electron-donating, enhancing the electron density at the phosphorus atom. This property facilitates oxidative addition steps in cross-coupling reactions .

- Bis(3,5-di(trifluoromethyl)phenyl)phosphine, with electron-withdrawing CF₃ groups, reduces electron density at the metal center, favoring electrophilic pathways .

Performance in Catalysis

Asymmetric Catalysis :

this compound outperforms less bulky analogs (e.g., Bis(4-methoxyphenyl)phosphine) in enantioselective hydrogenation due to its ability to enforce chiral environments .Cross-Coupling Reactions :

Compared to Di-t-butylphosphine, the aryl-substituted analog (this compound) provides superior stability in Pd-catalyzed C–C bond formation, attributed to the aryl backbone’s rigidity .Oxidative Resistance : Fluorinated analogs like Bis(3,5-di(trifluoromethyl)phenyl)phosphine exhibit higher oxidative stability but are less effective in electron-demanding processes compared to the tert-butyl-substituted compound .

Preparation Methods

This method provides good yields and allows for the introduction of sterically bulky groups, which is critical for the stability and reactivity of the phosphine ligand.

Preparation of this compound Oxide as Intermediate

This compound oxide is often prepared as a stable intermediate before reduction to the free phosphine. Its preparation involves:

Reaction of 3,5-di-tert-butylphenyl lithium with phosphorus trichloride or related chlorophosphines.

The phosphine oxide is isolated and characterized, with elemental analysis confirming purity:

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 78.83 | 78.74 |

| H | 10.16 | 9.93 |

| P | 7.26 | 7.16 |

This data confirms the successful synthesis of this compound oxide.

Experimental Data and Yields

From literature and patent examples, yields for the synthesis of this compound oxide and related phosphines typically range from 40% to 60%, depending on the catalyst, base, and reaction conditions used.

| Catalyst/Base System | Yield (%) | Notes |

|---|---|---|

| NiCl2 / Tetramethylethylenediamine | 48 | Highest yield among tested amines |

| NiCl2 / Triethylamine | 42 | Common base, moderate yield |

| NiCl2 / Diisopropylethylamine | 42 | Similar to triethylamine |

| NiCl2 / Pyridine | 27 | Lower yield, less effective base |

The choice of amine base significantly affects the yield in nickel-catalyzed coupling methods.

Solubility and Stock Solution Preparation

For practical applications, this compound oxide stock solutions are prepared in solvents such as DMSO, PEG300, or corn oil depending on solubility and intended use. Typical preparation involves dissolving precise amounts to achieve desired molarities (e.g., 1 mM to 10 mM), with careful stepwise addition of solvents to maintain clear solutions.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.344 | 0.4688 | 0.2344 |

| 5 mg | 11.7202 | 2.344 | 1.172 |

| 10 mg | 23.4404 | 4.6881 | 2.344 |

This table is crucial for formulation in biological or catalytic applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Organolithium + Chlorophosphine | 3,5-di-tert-butylaryl lithium + PCl3 or chlorophosphine | Low temperature, inert atmosphere | 40–60% | Widely used, tolerant to functional groups |

| Nickel-catalyzed coupling | Aryl triflates + diphenylphosphine-borane + Ni catalyst + amine base | Room temp to moderate heat | 27–48% | Alternative route, base choice critical |

| Phosphine oxide intermediate | Organolithium + PCl3, followed by oxidation | Standard organometallic conditions | Isolated intermediate | Requires reduction to free phosphine |

Q & A

Q. What are the established methods for synthesizing Bis(3,5-di-tert-butylphenyl)phosphine with high purity?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions between tert-butyl-substituted aryl halides and phosphine precursors. Post-synthesis purification via column chromatography (silica gel) under inert atmospheres (N₂/Ar) is critical to isolate the product. Purity verification should employ gas chromatography (GC) with a threshold of >97.0% .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling fine powders .

- Environmental Controls: Conduct experiments in fume hoods to minimize inhalation risks. Avoid aqueous environments due to potential hydrolysis .

- Waste Disposal: Segregate waste in airtight containers and collaborate with certified hazardous waste management services .

Q. Which analytical techniques are most effective for characterizing this phosphine ligand?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ³¹P NMR to confirm phosphorus coordination and ligand integrity. Chemical shifts typically range between δ +10 to +30 ppm for arylphosphines .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., expected [M+H]⁺ for C₃₄H₄₄P₂: 570.50 Da) .

- Elemental Analysis: Verify stoichiometry via combustion analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How do steric effects from the tert-butyl groups influence catalytic activity in transition-metal complexes?

Methodological Answer: The bulky tert-butyl substituents create steric hindrance, modulating metal-ligand bond angles and preventing unwanted side reactions (e.g., dimerization). For example, in palladium-catalyzed cross-coupling, this ligand enhances selectivity for monoarylation by restricting substrate access to the metal center. Comparative studies with less hindered analogs (e.g., triphenylphosphine) show improved turnover numbers (TONs) in Suzuki-Miyaura reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer:

- Experimental Variables: Systematically test reaction parameters (temperature, solvent polarity, metal/ligand ratio) to identify optimal conditions. For example, higher ligand loading (2:1 ligand:Pd ratio) may improve yields in challenging substrates .

- Theoretical Frameworks: Use density functional theory (DFT) to model steric/electronic contributions, linking empirical data to mechanistic insights .

- Reproducibility Checks: Cross-validate results using standardized substrates (e.g., bromobenzene for Suzuki couplings) and report detailed experimental protocols .

Q. What are the stability profiles of this compound under oxidative or protic conditions?

Methodological Answer:

- Oxidative Stability: Conduct accelerated aging tests (e.g., exposure to O₂ at 60°C). FT-IR monitoring of P=O formation (~1200 cm⁻¹) quantifies oxidation rates. Tert-butyl groups slow oxidation compared to less hindered phosphines .

- Hydrolytic Stability: Test in protic solvents (e.g., H₂O/THF mixtures). ³¹P NMR detects hydrolysis products (e.g., phosphine oxides). Bulkier ligands exhibit slower degradation due to steric protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.